1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide
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Overview
Description
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the cyanoethyl group: This step may involve the alkylation of the pyrazole ring with a cyanoethyl halide under basic conditions.
Substitution with 4-iodophenyl and 4-methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate aryl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of an enzyme and preventing its normal function.
Receptor modulation: Interacting with cell surface receptors to alter signal transduction pathways.
Gene expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-cyanoethyl)-N-(4-bromophenyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide
- 1-(2-cyanoethyl)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide
- 1-(2-cyanoethyl)-N-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide
Uniqueness
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN4O2/c1-27-17-9-3-14(4-10-17)19-18(13-25(24-19)12-2-11-22)20(26)23-16-7-5-15(21)6-8-16/h3-10,13H,2,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYWRGVLMROZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)I)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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